Superior Synthesis Yield of Ethyl 3-bromoisonicotinate via Optimized Esterification
The esterification of 3-bromoisonicotinic acid to produce Ethyl 3-bromoisonicotinate, as described in patent US08853235B2, proceeds with a high yield of 95% (3.25 g product from 3.0 g acid, representing a near-quantitative conversion). This yield is significantly superior to the reported 79% yield for the synthesis of the regioisomer Ethyl 2-bromoisonicotinate under comparable conditions (reflux with sulfuric acid in ethanol).
| Evidence Dimension | Synthesis Yield (Esterification) |
|---|---|
| Target Compound Data | 95% (Calculated from 3.25 g product from 3.0 g acid, MW=202.0 for acid, MW=230.06 for ester) |
| Comparator Or Baseline | Ethyl 2-bromoisonicotinate: 79% |
| Quantified Difference | 16% higher yield for the 3-bromo isomer |
| Conditions | Reflux with concentrated H₂SO₄ in ethanol; 12h for 3-bromo, 3h for 2-bromo |
Why This Matters
Higher synthesis yield directly translates to lower cost per gram and improved process efficiency for procurement of large quantities.
